molecular formula C10H14O2 B3052016 5-tert-Butylresorcinol CAS No. 3790-90-7

5-tert-Butylresorcinol

Cat. No.: B3052016
CAS No.: 3790-90-7
M. Wt: 166.22 g/mol
InChI Key: XOIZPYZCDNKYBW-UHFFFAOYSA-N
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Description

5-tert-Butylresorcinol is a chemical compound . It has the molecular formula C10H14O2 and a molecular weight of 166.217 .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butyl group attached to a resorcinol molecule . A study on the evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes provides some insights into the molecular structure . Another study on the synthesis, crystal structure, and DFT study of a related compound provides additional insights .

Scientific Research Applications

Oxidation Reactions

  • Copper(II)-Mediated Autoxidation : 5-tert-Butylresorcinol undergoes oxidation in the presence of copper(II), leading to products like 5-tert-butyl-2-hydroxy-1,4-benzoquinone. This reaction is indicative of the compound's potential in exploring oxidation mechanisms and creating specific quinone derivatives (Ling et al., 2003).

Catalysis and Selectivity in Chemical Reactions

  • Enhancing Reaction Selectivity : Adjusting the surface chemistry of heteropolyacid-based alkylation catalysts can improve selectivity to 4-tert-butylresorcinol in tert-butylation reactions. This research is crucial for enhancing mono-alkylation at the expense of di-alkylation, showcasing the compound's role in fine-tuning chemical processes (Pezzotta et al., 2018).

Biotechnology and Bioengineering

  • Biosynthesis of Key Intermediates : Carbonyl reductase from Rhodosporidium toruloides shows activity toward tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a compound structurally related to this compound. This enzymatic reaction is crucial for synthesizing key intermediates like (3R,5S)-CDHH, used in drugs such as atorvastatin and rosuvastatin (Liu et al., 2018).

Organic Synthesis and Materials Science

  • RNA Synthesis : The tert-butyldithiomethyl (DTM) group, a relative of tert-butylresorcinol, is used in RNA synthesis. This group is cleavable under reductive conditions and compatible with standard oligonucleotide synthesis, demonstrating the compound's versatility in biochemical research (Semenyuk et al., 2006).

  • Dye Adsorption : p-tert-butyl-calix[4]arene-based silica resins, related to this compound, show high efficacy in adsorbing azo dyes like reactive black-5 and reactive red-45. This highlights potential applications in environmental remediation and water treatment (Kamboh et al., 2011).

Photophysics and Quantum Dot Research

  • Green Light Emitting Molecules : Novel molecules like 2TVPO, incorporating 4-tert-butylphenyl-1,3,4-oxadiazolyl units (structurally related to this compound), have been synthesized and studied for their photophysical properties. This research is significant for the development of light-emitting materials and their application in energy transfer processes (Pujar et al., 2017).

Environmental Chemistry and Toxicology

  • Synthetic Phenolic Antioxidants (SPAs) : Studies on SPAs, which include compounds like this compound, focus on their environmental occurrence, human exposure, and toxicity. Understanding the environmental and health impacts of these compounds is essential for assessing their safety and regulating their use (Liu & Mabury, 2020).

Mechanism of Action

5-tert-Butylresorcinol is known to inhibit melanin synthesis through the inhibition of tyrosinase and tyrosinase-related protein-1 (TRP-1) . Another study shows that 4-n-Butylresorcinol, a similar compound, is a substrate of tyrosinase .

Safety and Hazards

According to the safety data sheet for 4-tert-Butylresorcinol, it is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . Similar safety and hazard information is provided for 4-Butylresorcinol .

Future Directions

The use of 5-tert-Butylresorcinol in cosmetics as a depigmenting agent is increasing . Future research may focus on improving its efficacy and safety, as well as exploring new applications .

Properties

IUPAC Name

5-tert-butylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,11-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIZPYZCDNKYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191331
Record name 5-tert-Butylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3790-90-7
Record name 5-tert-Butylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-tert-Butylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-TERT-BUTYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CK02BI9LP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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